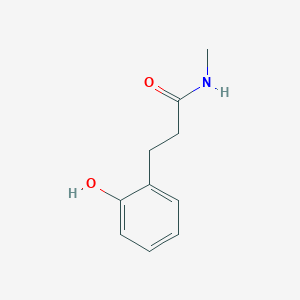
3-(2-hydroxyphenyl)-N-methylpropionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-hydroxyphenyl)-N-methylpropionamide is an organic compound characterized by the presence of a hydroxyphenyl group attached to a propionamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-N-methylpropionamide typically involves the reaction of 2-hydroxyacetophenone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product through a series of steps involving condensation and reduction reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The process involves the use of catalysts to enhance the reaction rate and yield. Commonly used catalysts include palladium on carbon and other transition metal catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-hydroxyphenyl)-N-methylpropionamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-hydroxyacetophenone derivatives.
Reduction: Formation of N-methyl-3-(2-hydroxyphenyl)propylamine.
Substitution: Formation of various substituted phenylpropionamides.
Wissenschaftliche Forschungsanwendungen
3-(2-hydroxyphenyl)-N-methylpropionamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2-hydroxyphenyl)-N-methylpropionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the amide group can participate in various interactions, including van der Waals forces and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxyacetophenone: Shares the hydroxyphenyl group but lacks the amide functionality.
N-methylpropionamide: Contains the amide group but lacks the hydroxyphenyl group.
3-(2-hydroxyphenyl)propionic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
3-(2-hydroxyphenyl)-N-methylpropionamide is unique due to the combination of the hydroxyphenyl and amide groups, which confer specific chemical and biological properties
Eigenschaften
IUPAC Name |
3-(2-hydroxyphenyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-10(13)7-6-8-4-2-3-5-9(8)12/h2-5,12H,6-7H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIWLZQZGJFVSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
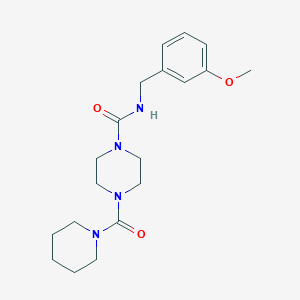

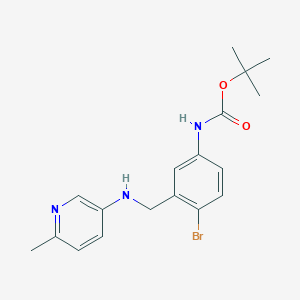
![(1-(2-Aminoethyl)-1H-pyrazol-4-yl)(5'-bromospiro[cyclobutane-1,3'-indolin]-1'-yl)methanone](/img/structure/B7441280.png)
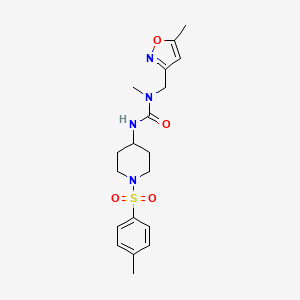
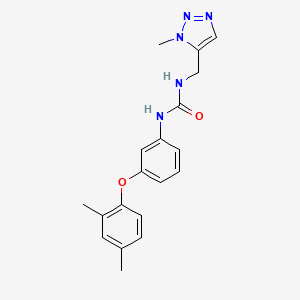
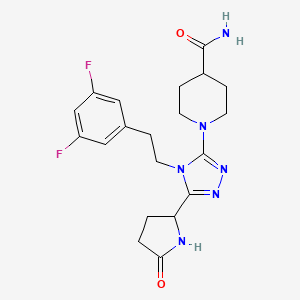


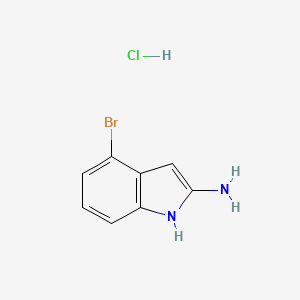
![(2-(Morpholinomethyl)morpholino)(thieno[3,2-b]thiophen-2-yl)methanone](/img/structure/B7441313.png)
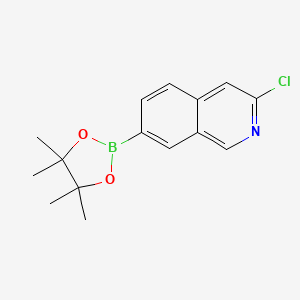
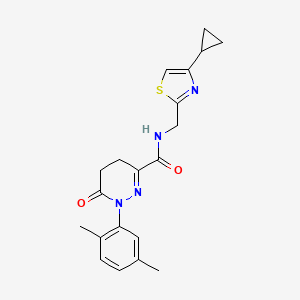
![N-cyclohexyl-2-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetamide](/img/structure/B7441328.png)
